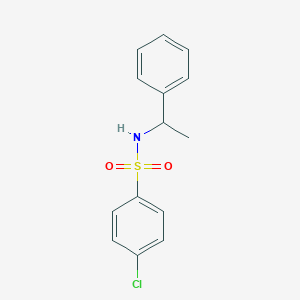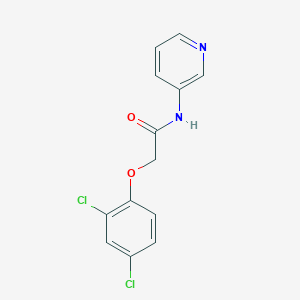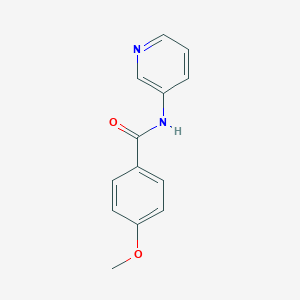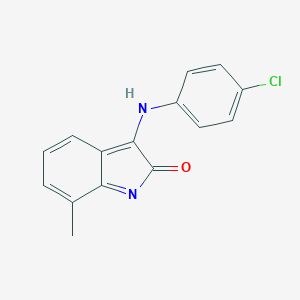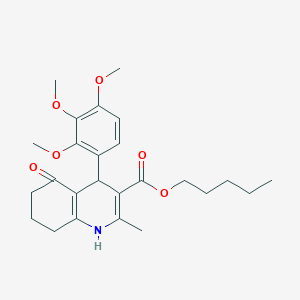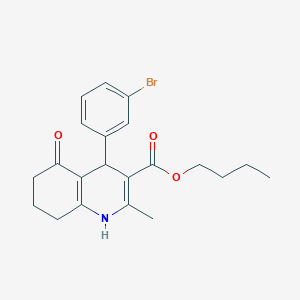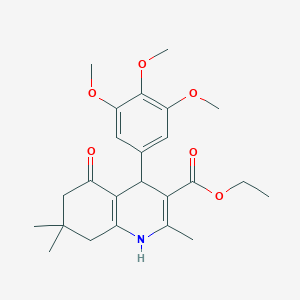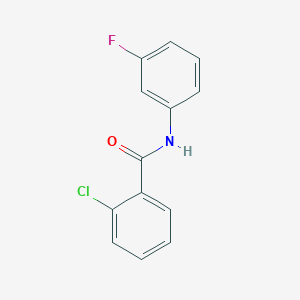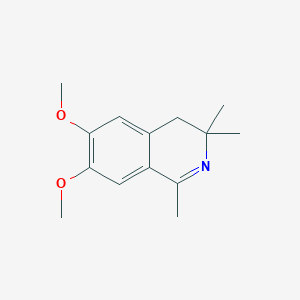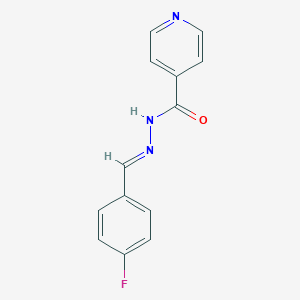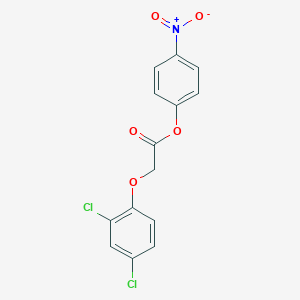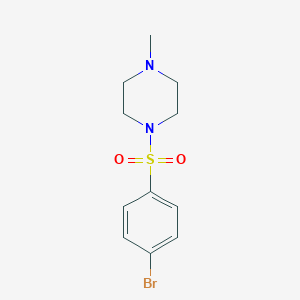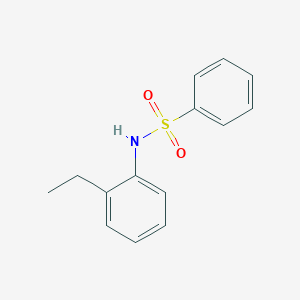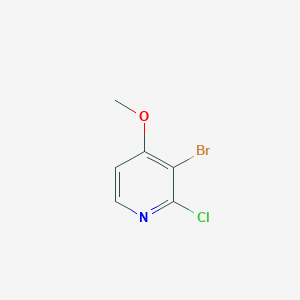![molecular formula C15H24O4 B187639 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane CAS No. 183-07-3](/img/structure/B187639.png)
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane, also known as TOTN, is a cyclic organic compound with a unique spirocyclic structure. TOTN has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, materials science, and catalysis.
Mecanismo De Acción
The mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to inhibit the activity of matrix metalloproteinases, which play a role in the degradation of extracellular matrix proteins. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has several biochemical and physiological effects. In vitro studies have shown that 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane in lab experiments is its unique spirocyclic structure, which makes it a useful building block for the synthesis of novel materials and polymers. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to have potential therapeutic properties, making it a promising candidate for drug development.
One limitation of using 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane in lab experiments is its relatively low yield of synthesis, which can make it difficult to obtain large quantities of the compound. Additionally, the mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for the study of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane. One direction is the development of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane-containing materials and polymers for various applications, including drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane and its potential therapeutic effects. Finally, the synthesis of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane with higher yields and improved purity would facilitate further research on this promising compound.
Métodos De Síntesis
The synthesis of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane involves a multi-step process that requires the use of several reagents and catalysts. One of the most commonly used methods for synthesizing 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane is the reaction of 2,6-dioxabicyclo[3.3.0]octane with 2,4-pentanedione in the presence of a Lewis acid catalyst. This reaction leads to the formation of 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane with a yield of up to 60%.
Aplicaciones Científicas De Investigación
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been extensively studied for its potential applications in various fields of scientific research. In biomedical research, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
In materials science, 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane has been used as a building block for the synthesis of novel polymers and materials. 6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane-containing polymers have been shown to have unique mechanical and thermal properties, making them promising candidates for various applications, including drug delivery and tissue engineering.
Propiedades
Número CAS |
183-07-3 |
|---|---|
Nombre del producto |
6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane |
Fórmula molecular |
C15H24O4 |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
6,10,16,19-tetraoxatrispiro[4.2.2.411.28.25]nonadecane |
InChI |
InChI=1S/C15H24O4/c1-2-6-14(5-1)16-9-13(10-17-14)11-18-15(19-12-13)7-3-4-8-15/h1-12H2 |
Clave InChI |
WKUZOVQMCZPPGC-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)OCC3(CO2)COC4(CCCC4)OC3 |
SMILES canónico |
C1CCC2(C1)OCC3(CO2)COC4(CCCC4)OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



